N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-glutamic acid
Description
N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-glutamic acid is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetamido group, a methyl group, and a sulfonyl group attached to a benzene ring, which is further linked to L-glutamic acid
Properties
CAS No. |
62374-86-1 |
|---|---|
Molecular Formula |
C14H18N2O7S |
Molecular Weight |
358.37 g/mol |
IUPAC Name |
(2S)-2-[(4-acetamido-2-methylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C14H18N2O7S/c1-8-7-10(15-9(2)17)3-5-12(8)24(22,23)16-11(14(20)21)4-6-13(18)19/h3,5,7,11,16H,4,6H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)/t11-/m0/s1 |
InChI Key |
HZDZRGOBCXFUGV-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-glutamic acid typically involves the reaction of 4-acetamido-2-methylbenzene-1-sulfonyl chloride with L-glutamic acid. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-glutamic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The acetamido group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-serine
- N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-alanine
Uniqueness
N-(4-Acetamido-2-methylbenzene-1-sulfonyl)-L-glutamic acid is unique due to the presence of the L-glutamic acid moiety, which imparts specific properties and potential biological activities that are distinct from other similar compounds. The combination of the sulfonyl group with L-glutamic acid makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
